molecular formula C15H19N5O3S2 B5311634 N-{5-[(4-phenyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide

N-{5-[(4-phenyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide

Cat. No. B5311634
M. Wt: 381.5 g/mol
InChI Key: GJSUGIFDOCPVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(4-phenyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide, commonly known as TPTB, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This molecule has a unique structure that makes it an ideal candidate for use in drug discovery and development.

Scientific Research Applications

TPTB has been extensively studied for its potential use in drug discovery and development. It has been shown to have potent anti-tumor activity in vitro and in vivo. TPTB has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, TPTB has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

Mechanism of Action

The mechanism of action of TPTB is not fully understood. However, it is believed to inhibit the activity of protein kinase B (AKT), a protein that is involved in cell survival and proliferation. By inhibiting AKT, TPTB can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
TPTB has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. TPTB has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using TPTB in lab experiments is its potent anti-tumor activity. This makes it an ideal candidate for the development of new cancer therapies. However, one limitation of using TPTB is that its mechanism of action is not fully understood. This makes it difficult to predict its effects on other cell types and tissues.

Future Directions

There are several future directions for the study of TPTB. One direction is to further investigate its mechanism of action. This will provide insights into its effects on other cell types and tissues. Another direction is to explore its potential use in combination with other drugs to enhance its anti-tumor activity. Additionally, TPTB could be studied for its potential use in the treatment of other diseases such as inflammatory bowel disease and multiple sclerosis.
In conclusion, TPTB is a promising compound that has been extensively studied for its potential use in drug discovery and development. Its unique structure and potent anti-tumor activity make it an ideal candidate for the development of new cancer therapies. Further research is needed to fully understand its mechanism of action and explore its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of TPTB involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with piperazine and sulfonyl chloride. The resulting product is then reacted with propanoyl chloride to obtain TPTB. This method of synthesis has been optimized over the years to produce high yields of TPTB with minimal impurities.

properties

IUPAC Name

N-[5-(4-phenylpiperazin-1-yl)sulfonyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S2/c1-2-13(21)16-14-17-18-15(24-14)25(22,23)20-10-8-19(9-11-20)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSUGIFDOCPVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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